2-Fluoro-5-methylbenzylamine hydrochloride
Overview
Description
2-Fluoro-5-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is commonly used as a reagent in the synthesis of fine chemicals, research chemicals, and specialty chemicals . This compound is known for its versatility as a building block in the creation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride typically involves the reaction of 2-Fluoro-5-methylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the aromatic ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzylamines .
Scientific Research Applications
2-Fluoro-5-methylbenzylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylbenzylamine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and allows it to participate in various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Fluorobenzylamine Hydrochloride: Similar structure but lacks the methyl group.
5-Methylbenzylamine Hydrochloride: Similar structure but lacks the fluorine atom.
2-Chloro-5-methylbenzylamine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 2-Fluoro-5-methylbenzylamine hydrochloride is unique due to the presence of both the fluorine and methyl groups on the benzylamine structure. This combination enhances its reactivity and makes it a valuable building block in the synthesis of complex molecules .
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXFRYSKGHMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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